molecular formula C37H35N9O2 B12733260 6H-(1,2,3)Triazolo(4,5,1-de)acridin-6-one, 5-((3-(4-(3-((6-oxo-6H-imidazo(4,5,1-de)acridin-5-yl)amino)propyl)-1-piperazinyl)propyl)amino)- CAS No. 197903-13-2

6H-(1,2,3)Triazolo(4,5,1-de)acridin-6-one, 5-((3-(4-(3-((6-oxo-6H-imidazo(4,5,1-de)acridin-5-yl)amino)propyl)-1-piperazinyl)propyl)amino)-

Cat. No.: B12733260
CAS No.: 197903-13-2
M. Wt: 637.7 g/mol
InChI Key: MQFWSJLJVULXGV-UHFFFAOYSA-N
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Description

6H-(1,2,3)Triazolo(4,5,1-de)acridin-6-one, 5-((3-(4-(3-((6-oxo-6H-imidazo(4,5,1-de)acridin-5-yl)amino)propyl)-1-piperazinyl)propyl)amino)- is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of multiple heterocyclic rings, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

The synthesis of 6H-(1,2,3)Triazolo(4,5,1-de)acridin-6-one, 5-((3-(4-(3-((6-oxo-6H-imidazo(4,5,1-de)acridin-5-yl)amino)propyl)-1-piperazinyl)propyl)amino)- involves several steps, including the formation of the triazolo and acridinone rings. The synthetic routes typically involve the use of various reagents and catalysts to facilitate the formation of these rings under controlled conditions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

6H-(1,2,3)Triazolo(4,5,1-de)acridin-6-one, 5-((3-(4-(3-((6-oxo-6H-imidazo(4,5,1-de)acridin-5-yl)amino)propyl)-1-piperazinyl)propyl)amino)- has a wide range of applications in scientific research In chemistry, it is used as a building block for the synthesis of more complex moleculesIn industry, it may be used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of various biochemical pathways. The exact pathways and targets involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Compared to other similar compounds, 6H-(1,2,3)Triazolo(4,5,1-de)acridin-6-one, 5-((3-(4-(3-((6-oxo-6H-imidazo(4,5,1-de)acridin-5-yl)amino)propyl)-1-piperazinyl)propyl)amino)- stands out due to its unique structure and reactivity. Similar compounds include other triazolo and acridinone derivatives, which may have different substituents or ring structures, leading to variations in their chemical properties and applications .

Properties

CAS No.

197903-13-2

Molecular Formula

C37H35N9O2

Molecular Weight

637.7 g/mol

IUPAC Name

10-[3-[4-[3-[(8-oxo-1,14-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-2,4,6,9,11,13(16),14-heptaen-10-yl)amino]propyl]piperazin-1-yl]propylamino]-1,14,15-triazatetracyclo[7.6.1.02,7.013,16]hexadeca-2,4,6,9,11,13(16),14-heptaen-8-one

InChI

InChI=1S/C37H35N9O2/c47-36-24-7-1-3-9-30(24)45-23-40-28-13-11-26(32(36)34(28)45)38-15-5-17-43-19-21-44(22-20-43)18-6-16-39-27-12-14-29-35-33(27)37(48)25-8-2-4-10-31(25)46(35)42-41-29/h1-4,7-14,23,38-39H,5-6,15-22H2

InChI Key

MQFWSJLJVULXGV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCNC2=C3C4=C(C=C2)N=CN4C5=CC=CC=C5C3=O)CCCNC6=C7C8=C(C=C6)N=NN8C9=CC=CC=C9C7=O

Origin of Product

United States

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